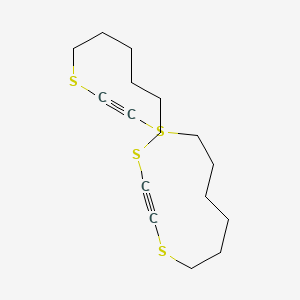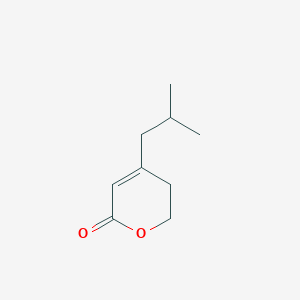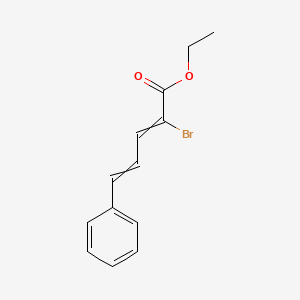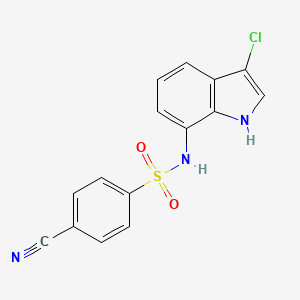![molecular formula C6H12N3O5P B12568154 {[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid CAS No. 166528-25-2](/img/structure/B12568154.png)
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid is a chemical compound that features a triazole ring, a hydroxy group, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of copper(I) catalysts and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of {[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An anticonvulsant with a triazole core.
Uniqueness
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid is unique due to the presence of both a triazole ring and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
166528-25-2 |
|---|---|
Molekularformel |
C6H12N3O5P |
Molekulargewicht |
237.15 g/mol |
IUPAC-Name |
[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]methylphosphonic acid |
InChI |
InChI=1S/C6H12N3O5P/c10-6(1-9-4-7-3-8-9)2-14-5-15(11,12)13/h3-4,6,10H,1-2,5H2,(H2,11,12,13) |
InChI-Schlüssel |
HONDKTSBXOHPBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)CC(COCP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)



![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)


![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)





![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
